Farnesyl Pyrophosphate Synthase (FPPS) Inhibitory Activity: CGP-42454A vs. Zoledronic Acid (CGP-42446)
CGP-42454A demonstrates measurable but substantially weaker inhibition of farnesyl pyrophosphate synthase (FPPS) compared to the bisphosphonate drug zoledronic acid (CGP-42446). In vitro assessment measuring the ability to inhibit the transfer of [³H]farnesyl from farnesyl pyrophosphate to H-Ras-CLVS yielded an IC₅₀ value of 1.52×10³ nM (1.52 μM) for CGP-42454A [1]. This inhibitory potency is approximately three orders of magnitude (≥1,000-fold) weaker than that reported for zoledronic acid, a nitrogen-containing bisphosphonate that potently inhibits FPPS as its primary anti-resorptive mechanism [2]. The data establish that CGP-42454A is not a functionally relevant FPPS inhibitor and should not be procured for studies targeting the mevalonate pathway or osteoclast-mediated bone resorption mechanisms where bisphosphonates such as CGP-42446 are the appropriate tool compounds.
| Evidence Dimension | FPPS inhibition IC₅₀ |
|---|---|
| Target Compound Data | 1.52×10³ nM (1.52 μM) |
| Comparator Or Baseline | Zoledronic acid (CGP-42446): reported IC₅₀ in low nanomolar range (≤5 nM for nitrogen-containing bisphosphonates) |
| Quantified Difference | ≥1,000-fold weaker inhibitory potency |
| Conditions | In vitro FPT potency assay measuring inhibition of [³H]farnesyl transfer from farnesyl pyrophosphate to H-Ras-CLVS |
Why This Matters
This ~1,000-fold potency differential definitively excludes CGP-42454A as a tool compound for FPPS/mevalonate pathway research, preventing costly procurement errors where users might otherwise confuse this compound with bisphosphonate inhibitors based on nomenclature similarity (CGP-42454A vs. CGP-42446).
- [1] BindingDB. Affinity Data for Monomer ID 50071717. IC₅₀: 1.52E+3 nM. Assay: In vitro FPT potency by measuring ability to inhibit transfer of [³H]farnesyl from farnesyl pyrophosphate to H-Ras-CLVS. View Source
- [2] Rogers MJ, et al. Biochemical and molecular mechanisms of action of bisphosphonates. Bone. 2011;49(1):34-41. Nitrogen-containing bisphosphonates inhibit FPPS with IC₅₀ values in low nanomolar range. View Source
